molecular formula C12H17ClFN B2374597 4-Benzyl-4-fluoropiperidine hydrochloride CAS No. 1279870-78-8

4-Benzyl-4-fluoropiperidine hydrochloride

Cat. No.: B2374597
CAS No.: 1279870-78-8
M. Wt: 229.72
InChI Key: OUZTZIDBGUTVBF-UHFFFAOYSA-N
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Description

4-Benzyl-4-fluoropiperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN and a molecular weight of 229.72 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, substituted with a benzyl group and a fluorine atom at the 4-position. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4-fluoropiperidine hydrochloride typically involves the reaction of 4-fluoropiperidine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-fluoropiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

4-Benzyl-4-fluoropiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluoropiperidine hydrochloride: Lacks the benzyl group, leading to variations in reactivity and applications.

    4-Benzyl-4-chloropiperidine hydrochloride:

Uniqueness

4-Benzyl-4-fluoropiperidine hydrochloride is unique due to the presence of both benzyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. This combination makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-benzyl-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZTZIDBGUTVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279870-78-8
Record name 4-benzyl-4-fluoropiperidine hydrochloride
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